

# Application Note: High-Resolution Mass Spectrometry (HRMS) Detection of BDE-195

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## Compound of Interest

Compound Name:	2,2',3,3',4,4',5,6- Octabromodiphenyl ether
CAS No.:	446255-38-5
Cat. No.:	B041040

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-Octabromodiphenyl ether (BDE-195)

## Abstract & Scope

This application note details a robust protocol for the trace-level quantitation of BDE-195, an OctaBDE congener, using Gas Chromatography coupled with High-Resolution Magnetic Sector Mass Spectrometry (GC-HRMS). While BDE-209 (DecaBDE) and PentaBDEs often dominate regulatory discussions, BDE-195 represents a critical high-molecular-weight congener associated with the degradation of DecaBDE and technical OctaBDE mixtures.

Why HRMS? Low-resolution mass spectrometry (LRMS) utilizing Electron Capture Negative Ionization (ECNI) offers high sensitivity but lacks selectivity. It primarily monitors the non-specific bromide ion (

), making it impossible to distinguish co-eluting congeners or isotopically labeled internal standards effectively. HRMS (EI source, >10,000 resolution) is the only technique capable of resolving the specific mass defect of the molecular ion cluster of BDE-195 from isobaric

interferences (such as PCDEs or mixed-halogenated compounds) while allowing for Isotope Dilution Quantitation (IDQ).

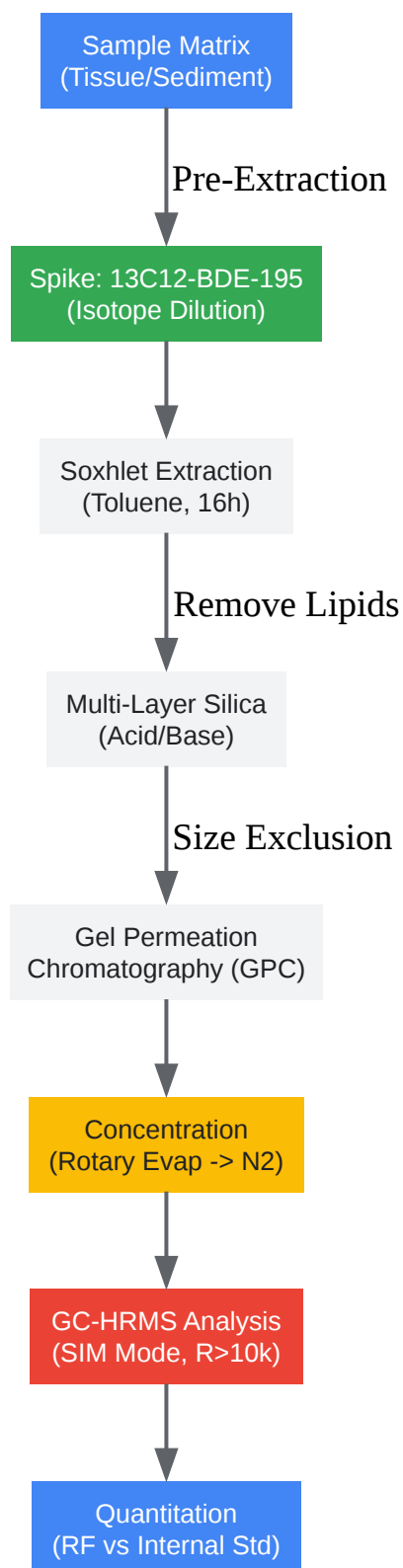
## Physicochemical Profile: BDE-195

Understanding the physical properties of the analyte is a prerequisite for instrument configuration.

Property	Value	Analytical Implication
Formula		High mass requires extended mass calibration range.
Molecular Weight	~801.4 Da (avg)	Elutes late; requires high-temperature column methods.
Structure	Octa-substituted ( )	Thermal Instability: The ortho (2,2') bromines make this congener susceptible to thermal debromination in hot injectors.
Log	> 8.0	Extremely lipophilic; requires aggressive lipid removal during cleanup.

## Experimental Workflow (Logic & Causality)

The following workflow is designed to minimize thermal stress while maximizing recovery.



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Figure 1: Optimized analytical workflow for BDE-195. Note the early introduction of the internal standard to correct for extraction losses.

## Instrumentation & Conditions

### Gas Chromatography (GC)

Critical Factor: BDE-195 is a high-boiler. Standard 30m columns often result in peak broadening and thermal degradation.

- System: Agilent 7890B or equivalent.
- Column: DB-5HT (15 m ngcontent-ng-c567981813="" \_ngghost-ng-c1980439775="" class="inline ng-star-inserted">0.25 mm  
0.10  
m).
  - Why? The "HT" (High Temp) phase allows elution up to 320°C+. The shorter length (15m) and thin film (0.10 m) reduce residence time, preventing debromination.
- Injection: Splitless, 280°C.
  - Warning: Do not exceed 300°C at the inlet. Dirty liners promote catalytic decomposition of BDE-195 into HeptaBDEs.
- Carrier Gas: Helium @ 1.4 mL/min (Constant Flow).
- Oven Program:
  - 100°C (Hold 2 min)
  - 25°C/min to 250°C
  - 10°C/min to 325°C (Hold 7 min)

## High-Resolution Mass Spectrometry (HRMS)

System: Magnetic Sector (e.g., Thermo DFS or JEOL JMS-800D).

- Ionization: Electron Impact (EI), 35-40 eV.
  - Note: Lower electron energy (35 eV) compared to standard 70 eV enhances the molecular ion cluster intensity for highly brominated compounds.
- Resolution:  
10,000 (10% Valley Definition).
- Mode: Selected Ion Monitoring (SIM).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Source Temp: 270°C.

## SIM Descriptor Table (BDE-195)

For OctaBDEs (

), the molecular ion cluster is spread wide. We monitor the most intense ions in the cluster to maximize signal-to-noise (S/N).

Analyte	Ion ID	Formula Composition	Exact Mass (m/z)	Dwell Time (ms)
BDE-195	Quant		799.3446	50
BDE-195	Qual		801.3425	50
-BDE-195	IS (Quant)		811.3848	50
-BDE-195	IS (Qual)		813.3828	50

Note: Exact masses are calculated based on the most abundant isotope combinations. The M+6 and M+8 peaks in the cluster are generally the most intense for Octa-homologues.

## Detailed Protocol: Sample Preparation

## Step 1: Extraction (Self-Validating Step)

- Weigh 10g of solid sample (sediment/tissue) into a Soxhlet thimble.
- Validation Spike: Immediately add 5 ng of
  - BDE-195 (or
  - OctaBDE surrogate).
  - Mechanism:[4] This internal standard mimics the native analyte through every step. If recovery is low (e.g., 40%), the final calculation corrects for it automatically.
- Add activated copper granules (to remove sulfur, which interferes with MS).
- Extract with Toluene for 16 hours.

## Step 2: Multi-Layer Silica Cleanup

PBDEs are lipophilic, meaning they co-extract with fats. Lipids must be destroyed.

- Pack a glass column (bottom to top):
  - Neutral Silica (1g)
  - 44% Sulfuric Acid Silica (4g) – Oxidizes lipids.
  - Neutral Silica (1g)
  - Sodium Sulfate (drying agent).
- Elute extract through column with 100 mL Hexane.
- Concentrate to 1 mL using a Rotary Evaporator.

## Step 3: Final Concentration

- Transfer to a GC vial.
- Add Recovery Standard (e.g.,

-BDE-138) to monitor injection volume accuracy.

- Blow down to 20

L using a gentle stream of Nitrogen.

## Quality Assurance & Data Analysis

### Identification Criteria (EPA Method 1614A)

To confirm BDE-195 detection, the following logic gates must be passed:

- Retention Time (RT): The peak must elute within  
2 seconds of the  
-BDE-195 internal standard.
- Signal-to-Noise: S/N > 10:1 for Quant ion; S/N > 3:1 for Qual ion.
- Isotope Ratio: The ratio of Area(799.3446) / Area(801.3425) must be within  
15% of the theoretical ratio (approx 0.85 - 1.15 depending on exact cluster centering).

## Troubleshooting: Thermal Degradation

If you observe a "tailing" BDE-195 peak or an elevated baseline for HeptaBDEs (BDE-183/175), your injector is too active.

- Solution: Change the liner immediately. Use a deactivated liner with a small plug of deactivated glass wool. Lower injector temp to 260°C if sensitivity allows.

## References

- U.S. Environmental Protection Agency. (2010).<sup>[5]</sup><sup>[6]</sup> Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.<sup>[5]</sup><sup>[6]</sup><sup>[7]</sup> Washington, D.C.<sup>[6]</sup><sup>[7]</sup> [Link](#)<sup>[6]</sup>
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